

# Encephabol (Pyritinol) for SDAT and MID: A Comparative Analysis of Clinical Evidence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Encephabol**

Cat. No.: **B1245719**

[Get Quote](#)

A systematic review of available clinical trial data suggests that **Encephabol** (pyritinol) demonstrates a modest but statistically significant therapeutic effect in patients with mild to moderate Senile Dementia of the Alzheimer Type (SDAT) and Multi-Infarct Dementia (MID). This guide provides a comprehensive comparison of **Encephabol** with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Efficacy of Encephabol in SDAT and MID

Clinical trials have demonstrated the superiority of pyritinol over placebo in improving cognitive function in patients with both degenerative and vascular dementia.[\[1\]](#)[\[2\]](#) A key double-blind, placebo-controlled study involving 156 patients with mild to moderate SDAT and MID showed that a 12-week course of 600 mg daily pyritinol resulted in statistically significant improvements across three primary target variables: the Clinical Global Impression (CGI) item 2, the total score of the Short Cognitive Performance Test (SKT), and the 'cognitive disturbances' factor of the Sandoz Clinical Assessment Geriatric (SCAG) scale.[\[1\]](#)[\[2\]](#)

Furthermore, electroencephalogram (EEG) mapping in these patients revealed significant differences between the pyritinol and placebo groups. Pyritinol was observed to decrease slow wave activity while increasing fast alpha and beta activity, which is indicative of improved vigilance.[\[1\]](#)[\[2\]](#) Another study with 26 SDAT patients in a double-blind, cross-over trial also reported a significant improvement in cognitive performance with pyritinol treatment.[\[3\]](#)[\[4\]](#) This

was associated with a normalization of the regional cerebral blood flow (rCBF) pattern during mental activation.[3][4]

## Quantitative Data Summary

| Outcome Measure               | Encephabol<br>(Pyritinol)             | Placebo               | Significance                 |
|-------------------------------|---------------------------------------|-----------------------|------------------------------|
| <hr/>                         |                                       |                       |                              |
| Cognitive Function            |                                       |                       |                              |
| CGI Item 2                    | Statistically significant improvement | -                     | p < 0.05[1][2]               |
| SKT Total Score               | Statistically significant improvement | -                     | p < 0.05[1][2]               |
| SCAG 'Cognitive Disturbances' | Statistically significant improvement | -                     | p < 0.05[1][2]               |
| <hr/>                         |                                       |                       |                              |
| EEG Mapping                   |                                       |                       |                              |
| Slow Wave Activity            | Decreased                             | No significant change | Significant difference[1][2] |
| Fast Alpha and Beta Activity  | Increased                             | No significant change | Significant difference[1][2] |
| <hr/>                         |                                       |                       |                              |
| Adverse Events                |                                       |                       |                              |
| Number of Patients with AEs   | 23 out of 78                          | 22 out of 78          | No significant difference[1] |
| <hr/>                         |                                       |                       |                              |

## Comparison with Alternative Treatments

While **Encephabol** has shown positive results, it is essential to compare its efficacy with other established treatments for dementia, such as cholinesterase inhibitors, memantine, and Ginkgo biloba.

Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): Meta-analyses of randomized controlled trials have consistently shown that cholinesterase inhibitors provide a modest but significant benefit in cognitive function for patients with mild to moderate

Alzheimer's disease.[5][6] The number needed to treat for one additional patient to experience stabilization or better is 7, and for minimal improvement or better is 12.[6] However, they are associated with a higher rate of adverse events compared to placebo.[6][7]

Memantine: For moderate to severe Alzheimer's disease, memantine has demonstrated a small clinical benefit.[8][9][10] In vascular dementia, memantine has shown a small benefit in cognitive difficulties, behavior, and mood.[8][9][10] Two studies involving 815 patients with mild to moderate vascular dementia found a significant improvement in cognition (measured by ADAS-cog) with memantine (20 mg/day) compared to placebo over 28 weeks.[11]

Ginkgo Biloba: The evidence for Ginkgo biloba is more controversial. While some meta-analyses suggest that the standardized extract EGb 761® may be more effective than placebo in improving cognition and activities of daily living in patients with Alzheimer's disease, vascular dementia, and mixed dementia, other reviews have found no convincing evidence that it prevents the development of dementia.[12][13][14][15] One meta-analysis of nine trials showed a statistically significant advantage for Ginkgo biloba in improving cognition.[16]

## Comparative Efficacy Overview

| Treatment                 | Indication                                                | Key Efficacy Findings                                                                   |
|---------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Encephabol (Pyritinol)    | Mild to moderate SDAT and MID                             | Statistically significant improvement in CGI, SKT, and SCAG scores.[1][2]               |
| Cholinesterase Inhibitors | Mild to moderate Alzheimer's Disease                      | Modest but significant improvement in cognitive function.[5][6]                         |
| Memantine                 | Moderate to severe Alzheimer's Disease, Vascular Dementia | Small clinical benefit in cognition, behavior, and mood. [8][9][10][11]                 |
| Ginkgo Biloba (EGb 761®)  | Alzheimer's, Vascular, and Mixed Dementia                 | Conflicting evidence; some meta-analyses show modest cognitive improvement.[13][14][16] |

## Experimental Protocols

### Encephabol Clinical Trial Methodology

The primary clinical trial assessing **Encephabol**'s efficacy in SDAT and MID employed a robust double-blind, placebo-controlled design.[1][2]

- Participants: 183 inpatients were initially screened, with 156 completing the trial. Patients were diagnosed with either SDAT or MID based on the Hachinski Ischemic Score, CT scans, and EEG findings.[1][2]
- Intervention: Patients received either 200 mg of pyritinol dihydrochloride-monohydrate or a placebo three times daily for 12 weeks.[1][2]
- Primary Outcome Measures:
  - Clinical Global Impression (CGI), item 2.[1][2]
  - Short Cognitive Performance Test (Syndrom Kurz Test - SKT) total score.[1][2]
  - Sandoz Clinical Assessment Geriatric (SCAG) scale, 'cognitive disturbances' factor.[1][2]
- Secondary Outcome Measures:
  - EEG brain mapping to assess changes in brain electrical activity.[1][2]
  - Responder analysis.[1]
  - Tolerability and adverse event monitoring.[1]



[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow of the key **Encephabol** clinical trial.

## Signaling Pathways and Mechanism of Action

The therapeutic effects of pyritinol are believed to be multifactorial, primarily targeting central nervous system pathways.



[Click to download full resolution via product page](#)

Fig. 2: Proposed mechanism of action for **Encephabol** (Pyritinol).

In summary, while **Encephabol** (pyritinol) shows promise in the treatment of mild to moderate SDAT and MID, its efficacy should be considered in the context of other available treatments. The decision to use **Encephabol** should be based on a careful evaluation of the patient's specific condition, the potential benefits, and the side-effect profiles of alternative therapies. Further large-scale, long-term comparative studies are warranted to more definitively establish the position of pyritinol in the therapeutic armamentarium for dementia.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [karger.com](http://karger.com) [karger.com]

- 2. Therapeutic efficacy of pyritinol in patients with senile dementia of the Alzheimer type (SDAT) and multi-infarct dementia (MID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyritinol treatment of SDAT patients: evaluation by psychiatric and neurological examination, psychometric testing and rCBF measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Cholinesterase Inhibitors for Mild Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. Memantine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine as a treatment for dementia | Cochrane [cochrane.org]
- 11. Vascular dementia: Pharmacological treatment approaches and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgo biloba for prevention of dementia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Effects of Ginkgo biloba in dementia: systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 14. Efficacy and adverse effects of ginkgo biloba for cognitive impairment and dementia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. A Systematic Review and Meta-Analysis of Ginkgo biloba in Neuropsychiatric Disorders: From Ancient Tradition to Modern-Day Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Encephabol (Pyritinol) for SDAT and MID: A Comparative Analysis of Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245719#systematic-review-and-meta-analysis-of-encephabol-trials-for-sdat-and-mid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)